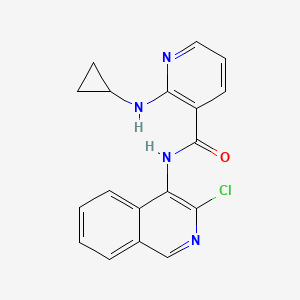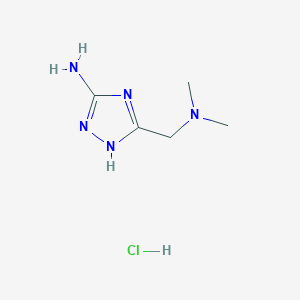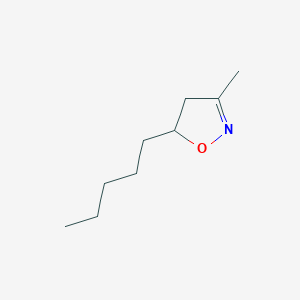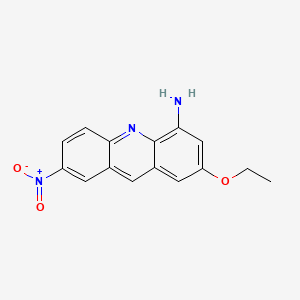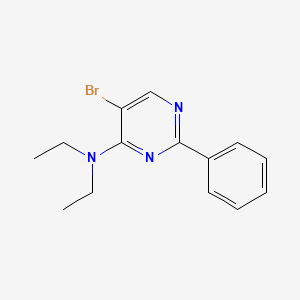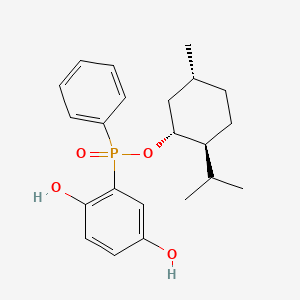
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(phenyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(phenyl)phosphinate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexyl ring substituted with isopropyl and methyl groups, as well as a phosphinate group attached to a dihydroxyphenyl and phenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(phenyl)phosphinate typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dihydroxyphenyl(diphenyl)phosphine oxide with an appropriate cyclohexyl derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium or platinum complexes. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(phenyl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(phenyl)phosphinate involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Dihydroxyphenyl)(phenyl)methanone: This compound shares a similar dihydroxyphenyl and phenyl structure but lacks the cyclohexyl and phosphinate groups.
Thiophene Derivatives: These compounds have a thiophene ring instead of a cyclohexyl ring and exhibit different chemical properties and applications.
Uniqueness
The presence of both cyclohexyl and phosphinate groups makes it a versatile compound for various research and industrial purposes .
Propiedades
Fórmula molecular |
C22H29O4P |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]benzene-1,4-diol |
InChI |
InChI=1S/C22H29O4P/c1-15(2)19-11-9-16(3)13-21(19)26-27(25,18-7-5-4-6-8-18)22-14-17(23)10-12-20(22)24/h4-8,10,12,14-16,19,21,23-24H,9,11,13H2,1-3H3/t16-,19+,21-,27?/m1/s1 |
Clave InChI |
JBEZNBGBRIUBOO-GYWMAEQFSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)O)O)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [2-(4-chlorophenyl)quinolin-6-yl]acetate](/img/structure/B15213305.png)
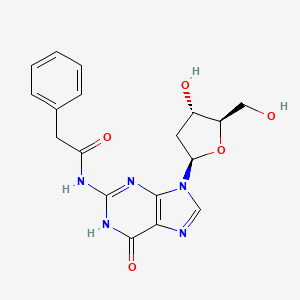

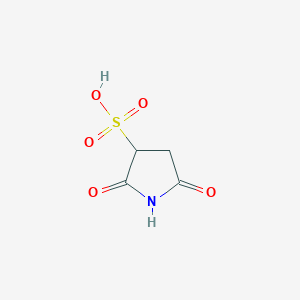
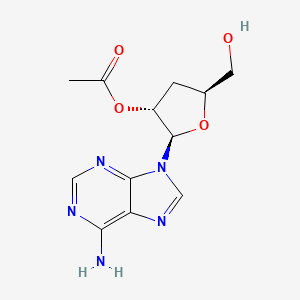
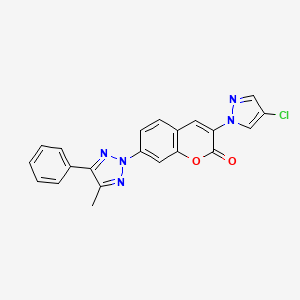

![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)
